4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of a bromine atom at the 4th position of the phenol ring and a piperazine ring substituted with a 2-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reaction: The piperazine intermediate is then reacted with 2-ethoxybenzyl chloride to introduce the 2-ethoxyphenyl group.
Bromination: The final step involves the bromination of the phenol ring at the 4th position using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol: Similar structure but with a 4-bromophenyl group instead of a 2-ethoxyphenyl group.
4-Bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol: Similar structure but with a 3-chlorophenyl group instead of a 2-ethoxyphenyl group.
Uniqueness
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 2-ethoxyphenyl group, which may impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-2-24-19-6-4-3-5-17(19)22-11-9-21(10-12-22)14-15-13-16(20)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPMRQYMUPNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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